molecular formula C14H14N4O2S B2728592 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1003987-71-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2728592
CAS RN: 1003987-71-0
M. Wt: 302.35
InChI Key: WWGAGJHGLQNDDS-UHFFFAOYSA-N
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Description

The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a benzothiazole ring, a methyl group, a pyrazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyrazole rings would add rigidity to the structure, while the ethoxy and carboxamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, a compound within the class of radioligands, has shown promising application in amyloid imaging for Alzheimer's disease. Radioligands like PIB and FDDNP are instrumental in visualizing amyloid plaques in the brain through PET scans, offering a breakthrough in early detection and the evaluation of antiamyloid therapies in Alzheimer's disease patients. This innovative technique underlines the compound's potential in contributing to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).

Carcinogen Biomarkers in Tobacco and Cancer Research

The compound's structural motif is reflected in the broader category of benzothiazole derivatives, which includes metabolites used as biomarkers for investigating tobacco and cancer. This research avenue helps understand the carcinogenic impact of tobacco consumption by measuring urinary carcinogen metabolites, thereby facilitating the study of cancer causation and exposure to environmental tobacco smoke. Such applications underscore the importance of benzothiazole derivatives in developing strategies for cancer prevention and harm reduction (Hecht, 2002).

Supramolecular Chemistry and Material Science

Benzothiazole derivatives, by extension, have been pivotal in supramolecular chemistry and material science. For instance, benzene-1,3,5-tricarboxamide derivatives, incorporating benzothiazole structural units, demonstrate the ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility and potential of benzothiazole-based molecules in creating advanced materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Development of Anticancer Agents

Furthermore, the Knoevenagel condensation reaction, involving compounds with benzothiazole moieties, has been instrumental in synthesizing molecules with significant anticancer activity. This reaction's versatility in creating a library of biologically active molecules highlights the potential of benzothiazole derivatives in drug discovery, particularly in developing novel anticancer therapeutics. Such compounds, derived from benzothiazole, exhibit a range of activities against various cancer targets, indicating their critical role in future oncological treatments and research (Tokala, Bora, & Shankaraiah, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-3-20-9-4-5-10-12(8-9)21-14(16-10)17-13(19)11-6-7-15-18(11)2/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGAGJHGLQNDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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